4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
4,5-Dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a structurally complex pyrimidine derivative featuring a piperazine linker connecting two substituted pyrimidine rings. The core structure includes:
- 4,5-Dimethylpyrimidine ring: Methyl groups at positions 4 and 5 enhance steric bulk and electron-donating effects.
- Piperazine bridge: Enhances solubility and facilitates conformational flexibility, a feature observed in bioactive molecules targeting enzymes or receptors .
- 2-(Propan-2-yl)pyrimidine substituent: The isopropyl group introduces steric hindrance, which may influence binding specificity compared to smaller substituents like chlorine or methyl .
Properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-12(2)16-19-7-6-15(21-16)23-8-10-24(11-9-23)17-13(3)14(4)20-18(22-17)25-5/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARWBUMJKHJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C(C)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A: 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
- Molecular Formula : C₁₄H₁₆Cl₂N₆S₂ vs. C₁₉H₂₆N₆S₂ (target compound)
- Key Differences :
- Substituents : Chlorine atoms at positions 4 and 6 (vs. methyl and isopropyl in the target compound).
- Molecular Weight : 403.35 g/mol vs. 434.59 g/mol (target).
- Electron Effects : Chlorine’s electron-withdrawing nature contrasts with methyl/isopropyl’s electron-donating properties, altering electronic distribution and reactivity .
- Implications : The target compound’s isopropyl group may improve hydrophobic interactions in binding pockets, while chlorine in Compound A could enhance electrophilicity for covalent binding.
Compound B: Sulfamethazine (4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide)
- Molecular Formula : C₁₂H₁₄N₄O₂S vs. C₁₉H₂₆N₆S₂ (target compound).
- Key Differences :
- Functional Groups : Sulfamethazine has a sulfonamide group critical for antibacterial activity (inhibiting dihydropteroate synthase), absent in the target compound.
- Substitution Pattern : 4,6-Dimethylpyrimidine in sulfamethazine vs. 4,5-dimethyl in the target compound. Isomeric differences significantly alter molecular shape and bioactivity .
- Implications : The target compound lacks sulfamethazine’s sulfonamide pharmacophore, suggesting divergent therapeutic applications.
Substituent Effects on Physicochemical Properties
Analysis :
- The target compound’s methylsulfanyl and isopropyl groups increase lipophilicity (LogP ~3.5), favoring membrane permeability but limiting aqueous solubility.
- Sulfamethazine’s sulfonamide group reduces LogP (~0.7), enhancing solubility and aligning with its role as a systemic antibiotic .
Pharmacological Profile (Inferred from Structural Analogues)
- Target Compound: Potential kinase inhibitor (piperazine-pyrimidine hybrids often target ATP-binding sites). Methylsulfanyl may modulate selectivity .
- Compound A : Chlorine substituents suggest utility in halogen-bonding interactions, common in antiviral or antiparasitic agents .
- Sulfamethazine : Broad-spectrum antibacterial activity via folate synthesis inhibition .
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely involves condensation of substituted pyrimidine hydrazines with ketones or aldehydes, akin to methods described for related pyrimidine derivatives .
- Structural Insights : Piperazine linkers improve binding entropy in enzyme inhibition, as seen in crystallographic studies using SHELX-refined structures .
- Limitations : Direct biological data for the target compound are scarce. Comparisons rely on extrapolation from structurally related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
